molecular formula C18H12BCl3 B13896641 Tris(4-chlorophenyl)borane CAS No. 28445-30-9

Tris(4-chlorophenyl)borane

Cat. No.: B13896641
CAS No.: 28445-30-9
M. Wt: 345.5 g/mol
InChI Key: POHXDOXYWWLTGL-UHFFFAOYSA-N
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Description

Contextual Significance of Triarylboranes in Main Group Chemistry

Triarylboranes (BAr₃) represent a cornerstone class of molecules in main group chemistry, primarily recognized for their potent Lewis acidic character. thieme-connect.com This acidity stems from the electron-deficient nature of the central boron atom, which possesses a vacant p-orbital. This electronic feature allows triarylboranes to accept electron pairs from Lewis bases, making them valuable as catalysts, chemical sensors, and activators in a wide range of chemical transformations. thieme-connect.com

A pivotal area of modern research is their application in "Frustrated Lewis Pair" (FLP) chemistry. libretexts.orglibretexts.orgrsc.orgresearchgate.net An FLP consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. libretexts.orglibretexts.org This "unquenched" reactivity enables the activation of small, typically inert molecules such as dihydrogen (H₂), carbon dioxide (CO₂), and ethers. libretexts.orglibretexts.orgrsc.org The ability of FLPs to heterolytically cleave the H-H bond, a reaction of significant energetic challenge, has opened new avenues for metal-free hydrogenation catalysis. libretexts.orglibretexts.org

The electronic and steric properties of triarylboranes can be systematically tuned by modifying the substituents on the aryl rings. thieme-connect.com Introducing electron-withdrawing or electron-donating groups, or altering the steric bulk, allows for the fine-tuning of the borane's Lewis acidity and its reactivity profile. thieme-connect.com This tunability is central to designing catalysts for specific applications, ranging from polymerization to complex organic synthesis. acs.orgnih.gov The archetypal and most studied member of this class is Tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, known for its high Lewis acidity. wikipedia.org

Research Rationale and Scope for Tris(4-chlorophenyl)borane

Research into this compound is driven by the desire to understand and harness the effects of halogen substitution on the properties of triarylboranes. The chlorine atoms at the para-position of the phenyl rings are electron-withdrawing, which enhances the electrophilicity and, consequently, the Lewis acidity of the boron center compared to its non-halogenated counterpart, triphenylborane (B1294497).

This enhanced Lewis acidity makes this compound a candidate for various catalytic applications. Studies have explored its use in the hydroboration of unsaturated compounds like alkynes, aldehydes, and imines. nih.gov Its reactivity is often compared with other halogenated boranes, such as the highly active Tris(pentafluorophenyl)borane, to build a comprehensive understanding of structure-activity relationships. acs.orgresearchgate.net While generally less Lewis acidic than its perfluorinated analog, its distinct electronic and steric profile offers a different reactivity spectrum that is of fundamental interest. acs.org

The compound also serves as a model system for investigating the formation and reactivity of Frustrated Lewis Pairs. cardiff.ac.uk By pairing it with various sterically hindered Lewis bases, researchers can probe the subtle electronic and steric balances required for small molecule activation. These studies contribute to the rational design of new, efficient, and selective metal-free catalytic systems.

Historical Development and Evolution of Related Halogenated Boranes in Academic Research

The study of halogenated triarylboranes has a history spanning several decades, but interest in their catalytic potential has surged dramatically with the growth of main group chemistry and the discovery of FLPs. researchgate.netnih.gov Initially, research in the mid-20th century established the fundamental chemistry of organoboron compounds. A significant milestone was the first synthesis of Tris(pentafluorophenyl)borane (B(C₆F₅)₃) in 1963. cardiff.ac.uk Despite its characterization, its widespread use as a powerful Lewis acid catalyst did not become apparent until much later. cardiff.ac.uk

The 1950s saw investment in borane-based fuels, which, although ultimately abandoned, led to significant advances in the large-scale production of molecular boranes like diborane (B8814927) and decaborane, accelerating the pace of boron chemistry research. researchgate.net The discovery of polyhedral borane (B79455) clusters and their unique three-dimensional aromaticity opened another frontier. nih.gov Methods were developed to halogenate these clusters, creating synthons for metal-catalyzed cross-coupling reactions to build complex, three-dimensional molecular architectures. nih.govacs.orgscispace.com

The modern era of halogenated borane research has been defined by the quest to create a diverse library of Lewis acids with finely tuned properties. cardiff.ac.uk Scientists have systematically synthesized boranes with varying degrees of fluorination, chlorination, and bromination at different positions on the aryl rings. nih.gov This work has provided a deeper understanding of how subtle electronic and steric changes impact Lewis acidity and catalytic performance, moving beyond the initial focus on B(C₆F₅)₃ to a broader and more nuanced exploration of the chemical space occupied by halogenated boranes. researchgate.netnih.gov

Compound Index

Properties

CAS No.

28445-30-9

Molecular Formula

C18H12BCl3

Molecular Weight

345.5 g/mol

IUPAC Name

tris(4-chlorophenyl)borane

InChI

InChI=1S/C18H12BCl3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12H

InChI Key

POHXDOXYWWLTGL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthetic Methodologies for Tris 4 Chlorophenyl Borane and Analogues

Established Synthetic Routes to Triarylboranes

The construction of the triarylborane framework can be achieved through several well-established organometallic strategies. These methods primarily involve the reaction of a boron halide or a related precursor with a suitable arylmetal reagent.

Grignard-Based Approaches and Variants

The use of Grignard reagents (organomagnesium halides) represents a classical and widely employed method for the synthesis of triarylboranes. The general approach involves the reaction of a boron trihalide, most commonly boron trifluoride etherate (BF₃·OEt₂) or boron trichloride (B1173362) (BCl₃), with three equivalents of the corresponding aryl Grignard reagent. For the synthesis of Tris(4-chlorophenyl)borane, the Grignard reagent, (4-chlorophenyl)magnesium bromide, is prepared from 1-bromo-4-chlorobenzene (B145707) and magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wwu.edu This Grignard reagent is then reacted with the boron source.

The reaction stoichiometry is crucial, as the use of fewer equivalents of the Grignard reagent can lead to the formation of mono- and diarylboron halides. The reactivity of the Grignard reagent can be influenced by the choice of solvent and the presence of additives. For instance, the formation of Grignard reagents itself is highly dependent on the solvent, with THF or diethyl ether being essential to stabilize the organomagnesium species. libretexts.org

Recent advancements have explored mechanochemical synthesis of Grignard reagents, which can offer advantages in terms of reaction time and sustainability. organic-chemistry.org While the direct application to this compound synthesis is not explicitly detailed, these methods present a promising avenue for future process optimization.

A common variant in triarylborane synthesis involves the stepwise addition of different Grignard reagents to a boron trihalide to produce unsymmetrical triarylboranes (BAr₂Ar'). nih.govd-nb.info This strategy relies on the differential reactivity of the Grignard reagents and the steric hindrance around the boron center. nih.govd-nb.info

Organolithium Reagent Utilization

Organolithium reagents are generally more reactive than their Grignard counterparts and serve as another powerful tool for the synthesis of triarylboranes. wikipedia.orgmasterorganicchemistry.com The synthesis of this compound can be achieved by reacting 4-chlorophenyllithium with a boron trihalide. The organolithium reagent is typically prepared in situ from an aryl halide (e.g., 1-bromo-4-chlorobenzene or 1-chloro-4-chlorobenzene) and a strong reducing agent like n-butyllithium or lithium metal. masterorganicchemistry.com

The higher reactivity of organolithium reagents can be advantageous, often leading to faster reaction times and higher yields. d-nb.info However, it also necessitates careful control of the reaction temperature, which is often kept low (-78 °C) to prevent side reactions. wwu.edu The choice between a Grignard and an organolithium reagent can significantly impact the outcome of the synthesis, particularly for sterically congested or unsymmetrical triarylboranes. nih.govd-nb.info For instance, a combination of Grignard and organolithium reagents is often employed for the synthesis of unsymmetrical triarylboranes, where the less reactive Grignard reagent is used to introduce the first two aryl groups, followed by the more reactive organolithium reagent for the final arylation. nih.govd-nb.info

Organotin Reagent Transmetallation Strategies

Transmetallation from organotin compounds to a boron center offers a more specialized route for the synthesis of triarylboranes. This method is particularly useful when the corresponding Grignard or organolithium reagents are difficult to prepare or handle. The Stille coupling, a palladium-catalyzed reaction between an organotin compound and an organic halide, provides the fundamental basis for this approach. numberanalytics.comlibretexts.org

In the context of triarylborane synthesis, a triorganotin reagent (Ar₃SnR) would react with a boron halide in a process where the aryl group is transferred from tin to boron. While less common for the direct synthesis of homoleptic triarylboranes like this compound, this strategy has found utility in the preparation of specific boracycles and other complex boron-containing molecules. preprints.org The reaction mechanism involves oxidative addition of the boron halide to a palladium(0) catalyst, followed by transmetallation from the organotin reagent and subsequent reductive elimination. numberanalytics.comlibretexts.org The toxicity of organotin compounds is a significant drawback of this method. numberanalytics.com

Precursor Design and Derivatization for Chlorophenyl Boranes

The design and synthesis of precursors are critical for the successful preparation of chlorophenyl boranes. The choice of starting materials directly influences the reaction pathway and the purity of the final product.

For the synthesis of this compound, the primary precursors are a boron source and a 4-chlorophenylating agent.

Boron Precursors: Boron trifluoride etherate (BF₃·OEt₂) and boron trichloride (BCl₃) are the most common boron precursors due to their commercial availability and reactivity. wwu.edunih.gov Potassium aryltrifluoroborates (ArBF₃K) have also emerged as stable, solid precursors that can be activated for reaction with organometallic reagents. nih.govd-nb.info The use of ArBpins (arylboronic acid pinacol (B44631) esters) has also been reported for the synthesis of certain boracycles, offering a stable and versatile alternative to more reactive boron halides. preprints.org

Chlorophenyl Precursors: The choice of the 4-chlorophenyl precursor depends on the synthetic route.

For Grignard-based routes, 1-bromo-4-chlorobenzene is the typical starting material to generate (4-chlorophenyl)magnesium bromide. wwu.edu

For organolithium-based routes, 1-bromo-4-chlorobenzene or 1-chloro-4-chlorobenzene can be used to generate 4-chlorophenyllithium. masterorganicchemistry.com

In some specialized syntheses, other precursors like (3-Bromo-5-chlorophenyl)boronic acid are used as intermediates for cross-coupling reactions.

Derivatization strategies often focus on creating unsymmetrical triarylboranes by introducing different substituted phenyl rings. This can be achieved by the sequential addition of different aryl organometallic reagents. nih.govd-nb.info For instance, a diarylboron halide intermediate can be isolated and then reacted with a different aryl Grignard or organolithium reagent to yield a heteroleptic triarylborane. rsc.orgmaynoothuniversity.ie

Optimization of Reaction Conditions and Isolation Techniques

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters to consider include:

Solvent: The choice of solvent is critical, especially for the formation and reactivity of organometallic reagents. Ethereal solvents like diethyl ether and THF are essential for Grignard and organolithium reagent stability and reactivity. wwu.edulibretexts.org The solvent can also influence the reaction rate and product distribution in subsequent steps. acs.org

Temperature: The reaction temperature must be carefully controlled. The formation of organometallic reagents often requires specific temperature ranges, and the subsequent reaction with the boron precursor is typically conducted at low temperatures (e.g., -78 °C) to minimize side reactions, especially with highly reactive organolithium reagents. wwu.eduacs.org In some cases, elevated temperatures may be required to drive the reaction to completion, particularly with less reactive precursors. d-nb.info

Stoichiometry: The molar ratio of the reactants is crucial. A 3:1 ratio of the arylating agent to the boron trihalide is theoretically required for the synthesis of a homoleptic triarylborane. Deviations from this stoichiometry can lead to the formation of mono- and diarylboron halides as byproducts. nih.gov

Reaction Time: The duration of the reaction can vary depending on the reactivity of the precursors and the reaction temperature. Monitoring the reaction progress using techniques like TLC or NMR spectroscopy is often necessary to determine the optimal reaction time. acs.orgresearchgate.net

Table 1: Summary of Reaction Parameters for Triarylborane Synthesis

Parameter Grignard Reagents Organolithium Reagents Organotin Reagents
Precursor Arylmagnesium halide Aryllithium Aryltrialkylstannane
Boron Source BX₃ (X=F, Cl) BX₃ (X=F, Cl) BX₃ (X=Cl, Br)
Solvent Diethyl ether, THF Hexane (B92381), Diethyl ether Toluene, THF
Temperature 0 °C to reflux -78 °C to room temp. Room temp. to elevated

| Key Features | Moderately reactive, common | Highly reactive, fast | Tolerates functional groups |

Isolation Techniques:

Upon completion of the reaction, a series of workup and purification steps are necessary to isolate the desired triarylborane.

Quenching: The reaction is typically quenched by the addition of an aqueous solution, such as saturated ammonium (B1175870) chloride or dilute acid, to decompose any unreacted organometallic reagents and hydrolyze metal salts. wwu.edu

Extraction: The product is then extracted from the aqueous layer into an organic solvent like diethyl ether or ethyl acetate. wwu.edu

Drying and Solvent Removal: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is removed under reduced pressure. wwu.eduacs.org

Purification: The crude product is often purified by recrystallization from a suitable solvent or by sublimation, especially for crystalline solids. rsc.orgrsc.org Column chromatography can also be employed for purification, although the sensitivity of some triarylboranes to silica (B1680970) gel must be considered. rsc.org

Electronic Structure and Lewis Acidity of Tris 4 Chlorophenyl Borane

Theoretical Frameworks of Boron Lewis Acidity

The Lewis acidity of boranes, including Tris(4-chlorophenyl)borane, is fundamentally determined by the electron-deficient nature of the central boron atom. Possessing a vacant 2pz orbital, the three-coordinate boron center in triorganoboranes exhibits a strong propensity to accept a pair of electrons from a Lewis base, forming a stable four-coordinate adduct. cardiff.ac.ukresearchgate.net This electron-accepting ability is the cornerstone of Lewis's definition of an acid. cardiff.ac.uksolubilityofthings.com

Several factors modulate the Lewis acidity of boron compounds. The electronegativity of the substituents attached to the boron atom plays a crucial role; more electronegative groups withdraw electron density from the boron center, enhancing its electrophilicity and thus its Lewis acidity. acs.org However, this trend can be counteracted by π-backdonation, a phenomenon where a substituent with lone pairs of electrons (like a halogen) donates electron density back into the vacant p-orbital of the boron. nih.gov In the case of boron trihalides, the observed Lewis acidity trend (BF₃ < BCl₃ < BBr₃) is contrary to what electronegativity alone would predict, a reversal often explained by the decreasing efficiency of π-backdonation from the larger, more diffuse p-orbitals of heavier halogens. nih.govunlp.edu.arresearchgate.net

Quantification of Lewis Acidity in Triarylboranes

To experimentally and computationally gauge the strength of Lewis acids like this compound, several quantitative methods have been developed. These techniques provide scales to compare the relative acidities of different boranes.

Gutmann-Beckett Acceptor Number Determination

A widely used experimental technique for assessing Lewis acidity is the Gutmann-Beckett method. cardiff.ac.ukwikipedia.org This method involves forming an adduct between the Lewis acid and a probe molecule, triethylphosphine (B1216732) oxide (Et₃P=O), in a non-coordinating solvent like dichloromethane (B109758) or hexane (B92381). rsc.orgwikipedia.org The strength of the Lewis acid is quantified by measuring the change in the ³¹P NMR chemical shift (δ) of the Et₃P=O upon coordination. rsc.orgwikipedia.org

A stronger Lewis acid will cause a greater downfield shift (deshielding) of the phosphorus nucleus. This shift is used to calculate the Acceptor Number (AN), a dimensionless quantity that provides a relative measure of Lewis acidity. wikipedia.orgrsc.org The scale is typically referenced against hexane (AN = 0) and the strong Lewis acid antimony pentachloride (SbCl₅, AN = 100). wikipedia.org While simple and effective, this method can be limited by the steric bulk of the Lewis acid, which may hinder or prevent the formation of the Et₃P=O adduct. rsc.orgresearchgate.net

Table 1: Gutmann-Beckett Acceptor Numbers (AN) for Selected Boranes
CompoundAcceptor Number (AN)SolventReference
B(C₆F₅)₃82CD₂Cl₂ rsc.org
B(C₆F₅)₃65.6C₆D₆ nih.gov
9-boratriptycene76.2CD₂Cl₂ nih.gov
(C₂B₁₀H₁₀)₂B(C₂B₁₀H₁₁)76.8C₆D₆ nih.gov
BF₃89- wikipedia.org
BI₃115- wikipedia.org

Fluoride (B91410) Ion Affinity (FIA) and Hydride Ion Affinity (HIA) Studies

Fluoride Ion Affinity (FIA) and Hydride Ion Affinity (HIA) are powerful computational metrics for quantifying the intrinsic Lewis acidity of a molecule in the gas phase. cardiff.ac.uk FIA is defined as the negative of the enthalpy change for the reaction of a Lewis acid with a fluoride ion (F⁻), while HIA is the equivalent value for the reaction with a hydride ion (H⁻). nih.govnih.gov

LA + F⁻ → [LA-F]⁻ (FIA = -ΔH) LA + H⁻ → [LA-H]⁻ (HIA = -ΔH)

A higher FIA or HIA value indicates a stronger Lewis acid, as more energy is released upon forming the adduct. nih.govchemrxiv.org These values are particularly useful as they are less susceptible to the steric effects that can complicate solution-phase experimental methods like the Gutmann-Beckett determination. rsc.org FIA is often used to classify "Lewis superacids," which are defined as Lewis acids with a higher FIA than the benchmark compound antimony pentafluoride (SbF₅). nih.govchemrxiv.org Both FIA and HIA show very similar trends and are considered suitable for judging the relative Lewis acidities of compounds. acs.org

Table 2: Calculated Fluoride and Hydride Ion Affinities for Selected Boranes (kJ mol⁻¹)
CompoundFluoride Ion Affinity (FIA)Hydride Ion Affinity (HIA)Reference
B(C₆F₅)₃452484 nih.govchemrxiv.org
B(p-CF₃-C₆F₄)₃501- nih.gov
Tris(ortho-carboranyl)borane605- nih.gov
Tris(phenyl)borane356356 chemrxiv.org
SbF₅ (benchmark)493- nih.gov

Computational Approaches to Lewis Acidity Assessment

Modern computational chemistry, particularly Density Functional Theory (DFT), provides a robust framework for assessing Lewis acidity. unlp.edu.arresearchgate.net These methods allow for the calculation of various electronic and energetic properties that correlate with Lewis acidic strength. Key calculated parameters include the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which often corresponds to the vacant p-orbital on the boron atom. A lower LUMO energy generally indicates a greater propensity to accept electrons and thus higher Lewis acidity. researchgate.net

Computational models are also used to calculate the FIA and HIA values discussed previously. nih.govnih.gov Furthermore, DFT can be used to model the geometry and energetics of Lewis acid-base adducts, providing insights into bond strengths and the energy required for structural reorganization (pyramidalization) upon complexation. nih.govunlp.edu.ar These computational approaches are invaluable for rationalizing experimental observations and for the predictive design of new Lewis acids with tailored reactivity. researchgate.netresearchgate.net

Influence of Aryl Halogenation (Chlorine) on Lewis Acidity

The introduction of halogen atoms onto the aryl rings of a triarylborane is a primary strategy for tuning its Lewis acidity. cardiff.ac.ukrsc.org For this compound, the chlorine atoms in the para position exert a significant influence on the electronic character of the boron center.

Chlorine is an electronegative atom that withdraws electron density from the phenyl ring through the sigma bond framework (inductive effect). This electron withdrawal is transmitted to the boron atom, making it more electron-deficient and thereby increasing its Lewis acidity compared to the non-halogenated parent compound, triphenylborane (B1294497). rsc.org

The position of the halogen substituent is critical. Halogens in the ortho and para positions have the most significant electronic influence. However, ortho substituents, including chlorine, also introduce considerable steric bulk around the boron center. rsc.orgacs.org This steric hindrance can impede the approach of a Lewis base, potentially reducing the observed reactivity despite the increased electronic acidity. rsc.orgacs.org The chlorine atoms in this compound are in the para position, enhancing Lewis acidity through their inductive effect without adding significant steric hindrance directly adjacent to the boron atom.

Comparative Analysis with Other Halogenated Triarylboranes

The Lewis acidity of this compound is best understood in the context of other halogenated triarylboranes. The most common benchmark for strong triarylborane Lewis acids is tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃. cardiff.ac.ukresearchgate.net

Studies comparing fluorinated and chlorinated arylboranes reveal important differences. While fluorine is more electronegative than chlorine, its ability to engage in π-backdonation from its filled 2p orbitals into the aromatic π-system can counteract its inductive effect. rsc.org Chlorine, with its larger 3p orbitals, has a much-reduced capacity for this type of π-donation, meaning its electron-withdrawing character can be more pronounced in certain contexts. rsc.org

In the series of mixed chloro-/fluoroaryl boranes, B(C₆F₅)ₙ(C₆Cl₅)₃₋ₙ, increasing the number of bulky pentachlorophenyl groups has been shown to enhance tolerance to water, a Lewis base that can deactivate many strong Lewis acids. acs.org However, this increased steric bulk can also inhibit catalytic activity. For instance, B(C₆F₅)₂(C₆Cl₅) was found to be an effective catalyst for C-O bond cleavage, while the more chlorinated B(C₆F₅)(C₆Cl₅)₂ showed significantly reduced activity, a phenomenon attributed to sterics. acs.org Tris(pentachlorophenyl)borane, B(C₆Cl₅)₃, is a potent Lewis acid but its extreme steric bulk can prevent it from forming adducts with bases like Et₃P=O, making its acidity difficult to measure with the Gutmann-Beckett method. rsc.orgresearchgate.net

This compound represents a balance of these factors. The para-chloro substituents enhance the electronic Lewis acidity over triphenylborane without the extreme steric hindrance found in perchlorinated or ortho-substituted analogues, and without the potential for the π-donating effects seen with fluorine.

Coordination Chemistry and Adduct Formation of Tris 4 Chlorophenyl Borane

Interactions with Nitrogen-Containing Lewis Bases (e.g., Amines, Pyridines, Imidazoles)

Tris(4-chlorophenyl)borane readily forms dative adducts with a range of nitrogen-containing Lewis bases. The interaction involves the donation of the nitrogen lone pair into the empty p-orbital of the boron atom.

Research into the complexation of this compound with the cyclic amine piperidine (B6355638) has revealed the formation of distinct, stable piperidine-borane dative adducts. nih.gov Due to the steric crowding around the boron center, these adducts can exist as different atropisomers (isomers arising from hindered rotation). The dynamic properties and kinetic lability of these adducts have been investigated using NMR spectroscopy, which shows that the interconversion between atropisomeric states can occur through a dissociative equilibrium. nih.gov

The reactivity with imidazole (B134444) derivatives has also been explored. In a notable reaction, 1-(4-chlorophenyl)imidazole-2-thione reacts with this compound in the presence of a hydride source like sodium borohydride (B1222165) to form a complex scorpionate-type ligand, sodium tris(mercapto-1-(4-chlorophenyl)imidazolyl)borohydride. researchgate.net This transformation underscores the borane's ability to engage with complex nitrogen- and sulfur-containing heterocycles, leading to the formation of stable, four-coordinate borate (B1201080) anions that can serve as ligands in coordination chemistry. researchgate.net

Complexation with Oxygen-Containing Lewis Bases (e.g., Ethers, Ketones, Phosphine (B1218219) Oxides)

Oxygen-containing Lewis bases, which are generally harder bases compared to their nitrogen counterparts, also interact with this compound, though the resulting adducts can be less stable.

The interaction with ketones has been examined in the context of quantitative Lewis acidity scales. For instance, studies involving the α,β-unsaturated ketone trans-crotonaldehyde suggest that the formation of a stable, quantitative adduct with this compound is unlikely under standard conditions. researchgate.net This indicates that the equilibrium lies towards the dissociated species, highlighting a weaker interaction compared to stronger Lewis acids.

Phosphine oxides are another important class of oxygen-containing bases. The Gutmann-Beckett method, a standard technique for quantifying Lewis acidity, relies on the formation of an adduct with triethylphosphine (B1216732) oxide (Et₃PO). rsc.org The change in the ³¹P NMR chemical shift of Et₃PO upon coordination to the Lewis acid provides a measure of the acceptor number (AN), which quantifies the Lewis acidity. This method is applicable to triarylboranes and demonstrates the formation of adducts with phosphine oxides.

Reactivity with Phosphorus-Containing Lewis Bases (e.g., Phosphines)

As soft Lewis bases, phosphines are excellent partners for adduct formation with triarylboranes. The interaction between this compound and various phosphines leads to the formation of stable borane-phosphine complexes. thieme-connect.de

The formation of these adducts is readily characterized by multinuclear NMR spectroscopy. A significant downfield shift in the ³¹P NMR signal of the phosphine upon coordination to the borane (B79455) is a hallmark of adduct formation. thieme-connect.de This shift reflects the change in the electronic environment of the phosphorus atom as its lone pair is donated to the boron center. A quantitative Lewis acidity and basicity scale based on extensive thermodynamic measurements has been developed, which includes data for the reactions of triarylboranes with various P-centered Lewis bases. researchgate.net

Stoichiometric Adduct Characterization and Thermodynamic Considerations

The characterization of stoichiometric adducts of this compound relies heavily on spectroscopic methods and thermodynamic measurements. NMR spectroscopy (¹H, ¹¹B, ¹³C, and ³¹P) is a primary tool for confirming adduct formation and studying its dynamics in solution. nih.govacs.org Infrared (IR) spectroscopy can also provide evidence of coordination by showing shifts in the vibrational frequencies of bonds within the Lewis base upon adduct formation.

A comprehensive thermodynamic scale has been established that allows for the prediction of adduct stability. researchgate.net In this scale, any Lewis acid-base reaction is described by the linear free-energy relationship:

log KB = LAB + LBB

where KB is the equilibrium constant, LAB is a parameter for the Lewis acid, and LBB is a parameter for the Lewis base. For this compound, the Lewis acidity parameter (LAB) has been determined to be -5.13. researchgate.net This value allows for the calculation of equilibrium constants for its reaction with any Lewis base whose LBB value is known.

Table 1: Calculated Thermodynamic Parameters for Adduct Formation of this compound in Dichloromethane (B109758) at 20 °C. researchgate.net
Lewis AcidLewis Acidity Parameter (LAB)Lewis BaseLewis Basicity Parameter (LBB)Calculated Equilibrium Constant (log KB)
This compound-5.13Pyridine (B92270) (N-base)6.281.15
Triphenylphosphine (P-base)5.880.75
trans-Crotonaldehyde (O-base)-0.73-5.86

The data show that while pyridines and phosphines are expected to form adducts with favorable equilibrium constants, the interaction with a simple ketone like crotonaldehyde (B89634) is thermodynamically unfavorable, consistent with experimental observations. researchgate.net

Investigation of Borate Anion Formation and Stability

A fundamental example is the formation of the hydride adduct, the tris(4-chlorophenyl)borohydride anion, [H-B(4-ClC₆H₄)₃]⁻. Computational studies have investigated this species, particularly in the context of its formation from the parent borane. acs.org The stability and reactivity of such borohydrides are critical in reactions like catalytic reductions and frustrated Lewis pair chemistry.

More complex borate anions can also be synthesized. As mentioned previously, the reaction of this compound with 1-(4-chlorophenyl)imidazole-2-thione and sodium borohydride yields the stable tris(mercaptoimidazolyl)borate anion, [BH(timAr)₃]⁻ (where HtimAr = 1-(4-chlorophenyl)imidazole-2-thione). researchgate.net The stability of this complex borate anion is demonstrated by its ability to be isolated and subsequently used as a tridentate ligand to form stable coordination complexes with transition metals, such as ruthenium. researchgate.net This highlights the borane's role not just in simple adduct formation but also in the construction of sophisticated, stable anionic frameworks.

Reactivity and Catalytic Applications of Tris 4 Chlorophenyl Borane

Activation of Small Molecules

The enhanced Lewis acidity of Tris(4-chlorophenyl)borane allows it to interact with and activate a variety of small molecules, often in concert with a Lewis base in systems known as Frustrated Lewis Pairs (FLPs).

Dihydrogen Cleavage in Frustrated Lewis Pair (FLP) Systems

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that, due to steric impediment, cannot form a classical adduct. This unquenched reactivity enables them to activate small molecules like dihydrogen (H₂). While much of the research in FLP chemistry has focused on highly fluorinated boranes like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), the principles extend to other electron-deficient boranes. researchgate.netacademie-sciences.fr

The general mechanism involves the heterolytic cleavage of the H-H bond. The Lewis basic component of the FLP interacts with one hydrogen atom, while the Lewis acidic boron center accepts a hydride (H⁻), forming a phosphonium (B103445) or ammonium (B1175870) cation and a hydridoborate anion, respectively. researchgate.netacademie-sciences.fr This activation of dihydrogen has paved the way for metal-free hydrogenations. researchgate.net

Several studies have investigated various triarylboranes in FLP-mediated H₂ cleavage, demonstrating that the rate of cleavage is dependent on both the electrophilicity and the steric bulk of the borane (B79455). researchgate.net While specific studies focusing solely on this compound are less common in the provided results, its structural and electronic properties suggest its potential to participate in FLP chemistry. The electron-withdrawing chloro groups increase the Lewis acidity of the boron center, a key requirement for H₂ activation.

Carbon-Fluorine Bond Functionalization

The activation and subsequent functionalization of carbon-fluorine (C-F) bonds, which are among the strongest single bonds in organic chemistry, is a significant challenge. Boron Lewis acids, particularly strong ones like B(C₆F₅)₃, have been shown to catalyze C-F bond functionalization. nih.gov These reactions often proceed through the formation of a highly electrophilic intermediate.

For instance, the reaction of gem-difluorocyclopropenes with silyl (B83357) ketene (B1206846) acetals, catalyzed by B(C₆F₅)₃, proceeds via the formation of a fluorocyclopropenium ion. nih.gov The borane abstracts a fluoride (B91410) ion from the substrate, generating a cationic intermediate that is then attacked by a nucleophile. nih.gov The thermodynamic driving force for this process is the formation of a strong silicon-fluorine (Si-F) bond. nih.gov While the provided search results primarily highlight B(C₆F₅)₃, the fundamental principle of fluoride abstraction by a potent Lewis acid is applicable to this compound, contingent on its Lewis acidity being sufficient to cleave the C-F bond.

Other Small Molecule Activation Processes (e.g., Hydrosilylation)

Tris(aryl)boranes are effective catalysts for the hydrosilylation of carbonyl compounds, a reaction that involves the addition of a silicon-hydrogen (Si-H) bond across a carbon-oxygen double bond. rsc.org The strong Lewis acidity of the borane is crucial for activating the Si-H bond. rsc.org

The mechanism, often referred to as the Piers mechanism for B(C₆F₅)₃, involves the coordination of the borane to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. nih.govmdpi.com Concurrently, the borane can activate the hydrosilane. rsc.org While a stable adduct between the borane and the silane (B1218182) is not always observed, this interaction is key to the catalytic cycle. rsc.org The reaction ultimately yields a silylated alcohol. This catalytic activity has been demonstrated for a range of electron-deficient boranes, suggesting that this compound could also be a competent catalyst for such transformations. rsc.org

Catalysis in Organic Transformations

The Lewis acidic nature of this compound makes it a potential catalyst for a variety of organic reactions that proceed through electrophilic activation.

Lewis Acid Catalyzed Reactions

C-H Bond Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis as it offers an atom-economical way to construct complex molecules. dicp.ac.cn Boron Lewis acids, including B(C₆F₅)₃, have been employed to catalyze C-H functionalization reactions. dicp.ac.cnmdpi.com

One notable example is the B(C₆F₅)₃-catalyzed C3 cyanoalkylation of indoles with cyanohydrins. acs.org In this process, the borane is thought to activate the cyanohydrin, facilitating the generation of an electrophilic species that then undergoes a Friedel-Crafts-type reaction with the electron-rich indole (B1671886) ring. This method provides an efficient and atom-economical route to indole-3-acetonitrile (B3204565) derivatives. acs.org Given the similar electronic properties, this compound could potentially catalyze similar C-H functionalization reactions, although the specific catalytic efficiency would depend on its precise Lewis acidity and steric profile compared to more commonly used boranes.

Role in Polymerization Catalysis and Initiator Systems

Tris(pentafluorophenyl)borane is well-established as a highly effective co-catalyst or activator in homogeneous Ziegler-Natta polymerization of olefins. rsc.orgrsc.org It plays a crucial role in generating the active cationic metal-alkyl species from the neutral metallocene precursor. While direct evidence for this compound in this specific role is not present in the provided results, certain initiator and co-initiator combinations involving related compounds have been noted for vinyl compound polymerization. google.com The strong Lewis acidity of triarylboranes allows them to abstract an alkyl or hydride group from the transition metal pre-catalyst, forming a weakly coordinating borate (B1201080) anion and the catalytically active metal cation. rsc.org Tris(pentafluorophenyl)borane also catalyzes the Piers-Rubinsztajn reaction, a condensation between hydrosilanes and alkoxysilanes to form siloxane bonds, which is a key process in polysiloxane chemistry. mdpi.com

Mechanistic Studies of Catalytic Cycles Involving this compound

Understanding the mechanistic pathways of catalytic cycles involving triarylboranes is crucial for optimizing existing reactions and designing new ones. For reactions catalyzed by B(C₆F₅)₃, several mechanistic aspects have been elucidated through experimental and computational studies.

In cyanoalkylation reactions , the mechanism involves the initial Lewis acid activation of the cyanohydrin by the borane, leading to its decomposition into HCN and a carbonyl compound. acs.org This is followed by a sequence of reactions leading to the final product. acs.org

For reductive desulfurization , control experiments have been conducted to understand the reaction mechanism, highlighting the selective cleavage of the C=S bond. chemrxiv.org

In alkenylation reactions , DFT calculations have been employed to map out the catalytic cycle. nih.govresearchgate.net These studies suggest the formation of a carbene intermediate through the activation of the diazo ester by the borane. cardiff.ac.uk

In thioboration reactions , mechanistic studies, including kinetic analysis and the isolation of intermediates, have provided insights into the role of the borane as both an electrophilic activator and a source of a nucleophilic counter-ion. nih.gov A Hammett study indicated significant cationic charge buildup during the rate-determining cyclization step. nih.gov

The dual role of boranes as both Lewis and Brønsted acids (via their water adducts) has been investigated through DFT calculations in the context of phenol (B47542) functionalization, revealing a relay catalysis mechanism where the borane catalyst exists in different active forms during the reaction cycle. chinesechemsoc.org

Advanced Spectroscopic Characterization for Mechanistic Elucidation and Structural Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Adduct Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying the behavior of Tris(4-chlorophenyl)borane in solution. It allows for real-time monitoring of reactions and detailed analysis of the adducts formed. researchgate.net By examining different atomic nuclei, a comprehensive picture of the molecular structure and electronic changes during chemical processes can be obtained.

¹¹B NMR spectroscopy is particularly crucial as it directly probes the boron atom, providing insights into its coordination environment. The chemical shift (δ) in a ¹¹B NMR spectrum indicates whether the boron center is tricoordinate (three-coordinate) or tetracoordinate (four-coordinate).

For tricoordinate boranes like this compound, the ¹¹B NMR signal typically appears at a downfield chemical shift. Upon coordination with a Lewis base to form a four-coordinate adduct, the boron atom becomes more shielded, resulting in a significant upfield shift in the ¹¹B NMR spectrum. sdsu.edu This change is a clear indicator of adduct formation. For instance, the reaction of tris(ortho-carboranyl)borane with 2,6-(CH₃)₂C₆H₃NC leads to the disappearance of the tricoordinate peak at 66.9 ppm in the ¹¹B NMR spectrum, confirming the formation of an adduct. nsf.gov Similarly, the formation of phosphine-borane adducts can be monitored by the characteristic upfield shift in the ¹¹B NMR spectrum. ncl.ac.uk

The chemical shift is sensitive to the nature of the substituents on the boron atom and the coordinating Lewis base. Electron-withdrawing groups on the phenyl rings of the borane (B79455) or on the Lewis base can influence the electronic environment of the boron nucleus and thus its chemical shift.

Table 1: Representative ¹¹B NMR Chemical Shifts for Boron Compounds

Compound/Adduct TypeCoordination State of BoronTypical ¹¹B NMR Chemical Shift (ppm)Reference
Tricoordinate Boranes3Downfield (e.g., 62.4 ppm) rsc.org
Tetracoordinate Borohydrides4Upfield (-26 to -45 ppm) sdsu.edu
Phosphine-Borane Adducts4Upfield ncl.ac.uk
Amine-Borane Adducts4Upfield pitt.edu

This table is interactive. Click on the headers to sort the data.

While ¹¹B NMR focuses on the boron center, ¹H, ¹³C, and ³¹P NMR spectroscopies provide detailed information about the organic ligands and substrates interacting with this compound. researchgate.net

¹H and ¹³C NMR: These techniques are used to characterize the aromatic 4-chlorophenyl groups of the borane and any organic molecules that coordinate to it. amazonaws.comacs.org Upon adduct formation, changes in the chemical shifts of the protons and carbons near the coordination site can be observed, providing evidence of the interaction. For example, in the formation of an adduct between 2-aminopyridine (B139424) and phenylboroxine, shifts in the aromatic region of the ¹H NMR spectrum are observed. rsc.org

³¹P NMR: This is an indispensable tool when studying the interaction of this compound with phosphorus-containing ligands, such as phosphines. The coordination of a phosphine (B1218219) to the boron center results in a significant change in the ³¹P chemical shift. nih.gov The magnitude of this change can provide information about the strength of the B-P bond. Furthermore, the observation of coupling between the ³¹P and ¹¹B nuclei (¹J(P,B)) in the ³¹P NMR spectrum is definitive proof of a direct phosphorus-boron bond. ncl.ac.uknih.gov

The combination of these NMR techniques allows for a thorough analysis of reaction mixtures, enabling the identification of reactants, products, and any intermediate species. rsc.org This is crucial for elucidating reaction mechanisms involving this compound.

Table 2: Application of NMR Techniques in Adduct Analysis

NMR NucleusInformation GainedExample ApplicationReference
¹HChanges in proton environments upon coordination.Monitoring shifts in aromatic protons of pyridine (B92270) adducts. rsc.org
¹³CChanges in carbon skeleton and electronic structure.Characterizing the carbon atoms of the 4-chlorophenyl groups. amazonaws.comacs.org
³¹PDirect observation of phosphorus coordination and B-P bond formation.Characterization of phosphine-borane adducts. nih.gov

This table is interactive. Click on the headers to sort the data.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Complexes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly useful for characterizing the complexes of this compound. sdsu.edu

In the context of this compound adducts, IR and Raman spectroscopy can be used to identify the presence of specific functional groups and to gain insight into the nature of the newly formed coordinate bond. grafiati.com For instance, the B-O stretching vibrations in borate (B1201080) esters can be observed in the IR spectrum. Upon coordination of a ligand to the boron atom, changes in the vibrational frequencies of both the borane and the ligand can be detected. These shifts provide information about the strength of the interaction and the geometry of the resulting complex.

Raman spectroscopy can be particularly advantageous for studying boron-containing compounds in certain contexts, as some vibrational modes involving boron may be more Raman-active than IR-active. cas.cnrsc.org

X-ray Crystallography for Solid-State Structural Determination of Adducts and Derivatives

The crystal structure of an adduct can confirm the coordination of a ligand to the boron center and reveal the resulting geometry, which is typically a distorted tetrahedron. researchgate.net This information is invaluable for understanding the steric and electronic effects that govern the reactivity of this compound. For example, X-ray diffraction studies on phosphine-borane adducts have provided detailed structural information, including the B-P bond length. thieme-connect.de Similarly, the crystal structures of various ruthenium complexes with tris(mercaptoimidazolyl)borate ligands have been determined by single-crystal X-ray diffraction. researchgate.net

Computational and Theoretical Investigations of Tris 4 Chlorophenyl Borane

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure and predicting the reactivity of tris(4-chlorophenyl)borane and related triarylboranes. scispace.com DFT calculations, in principle, provide an exact framework for understanding the electronic ground state based on the electron density distribution. scispace.com These computational methods have become indispensable for chemists, offering a complementary approach to traditional quantum chemistry techniques. scispace.com

Studies often employ hybrid functionals, such as B3LYP, in conjunction with various basis sets like 6-311+G** to model the system accurately. researchgate.netresearchgate.net Such calculations can determine optimized molecular geometries, vibrational frequencies, and electronic absorption wavelengths. researchgate.net For instance, DFT has been used to study the electronic parameters of aryldimesityl borane (B79455) derivatives, revealing correlations between Hammett functions, geometrical parameters, and properties like reorganization energies and hyperpolarizability. researchgate.net

The electrophilicity of the boron center, a key determinant of reactivity, is a primary focus of DFT studies. researchgate.net The formally vacant p-orbital on the boron atom makes it a potent Lewis acid. researchgate.net Computational models help in quantifying this Lewis acidity through various measures, including the analysis of frontier molecular orbitals (HOMO-LUMO gaps) and molecular electrostatic potential maps. researchgate.netresearchgate.net These analyses reveal the electron-deficient nature of the boron center and its susceptibility to nucleophilic attack. researchgate.netresearchgate.net

Furthermore, DFT is instrumental in studying the electronic structure of adducts formed between this compound and Lewis bases. researchgate.net The changes in electronic properties upon adduct formation, such as shifts in NMR chemical shifts, can be correlated with calculated electronic parameters, providing a deeper understanding of the bonding and interactions within these complexes. researchgate.net

Table 7.1.1: Calculated Electronic Properties of Related Borane Systems

Compound/SystemMethod/Basis SetCalculated PropertyValueReference
Aryldimesityl borane derivativesB3PW91/6-311++G(d,p)HOMO-LUMO GapVaries with substituent researchgate.net
N-substituted borazinesB3LYP/6-311+G**Fluoride (B91410) Ion AffinityHigher than B-substituted researchgate.net
Boroxine and Borazine CagesDFTHOMO-LUMO Gaps3.98 to 5.18 eV researchgate.net
1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-oneB3LYP/6-311++G(d,p)Optimized GeometryCalculated researchgate.net

Ab Initio Calculations of Binding Energies and Transition States

Ab initio calculations, which are based on first principles without empirical parameters, provide a rigorous framework for investigating the thermodynamics and kinetics of reactions involving this compound. berkeley.edu These methods are crucial for determining the binding energies of adducts and the energies of transition states, which are fundamental to understanding reaction mechanisms and predicting reactivity. chemrxiv.orgmdpi.comnih.gov

The binding energy of adducts formed between this compound and various Lewis bases can be calculated to assess the strength of the interaction. acs.org For example, ab initio calculations have been used to determine the strength of B-L bonds (where L can be H₂O, ROH, MeCN) and hydrogen bonds in related borane derivatives. acs.orgacs.org

Transition state calculations are particularly valuable for elucidating reaction pathways. By locating the transition state structure and calculating its energy, the activation energy barrier for a given reaction step can be determined. researchgate.net For instance, in the aza-Wittig reaction, ab initio calculations at the MP2/6-31G** level have been used to identify transition states and intermediates, revealing a two-step process. researchgate.net Similarly, DFT calculations have been employed to study the transition states in boronate rearrangements, providing insight into the source of enantioselectivity. nih.gov

These calculations can also predict how substituents and solvent effects influence binding energies and transition state energies, thereby affecting reaction rates and outcomes. researchgate.net

Table 7.2.1: Representative Ab Initio and DFT Calculated Energies for Borane-Related Reactions

Reaction/SystemLevel of TheoryCalculated ParameterEnergy (kcal/mol)Reference
Desulfurization of ThioamidesSMD(toluene)/B3LYP-D3/6-31G Gibbs Free Energy ProfileCalculated Profile chemrxiv.org
Boronate RearrangementSMD(Et2O)-DLPNO-CCSD(T)/ma-def2-TZVP//M06–2X/6–31G(d)Transition State Energy DifferenceCalculated nih.gov
Aza-Wittig Reaction (X₃PNH + H₂CO)MP2/6-31GForward Energy BarriersDecrease in order Cl > H > CH₃ researchgate.net
Ammonia-Borane DecompositionDFTDecomposition Enthalpy~ -10 berkeley.edu

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior and intermolecular interactions of this compound in condensed phases. nih.gov By simulating the motions of atoms and molecules over time, MD can provide insights into how the compound interacts with solvent molecules and other species in solution. researchgate.nettechscience.com

A key aspect of these simulations is the use of a reliable force field, which defines the potential energy of the system as a function of its atomic coordinates. researchgate.net For borane systems, this involves parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions like van der Waals and electrostatic forces. nih.gov

MD simulations can be used to investigate the solvation of this compound, revealing the structure of the solvent shell around the molecule and the nature of solute-solvent interactions. researchgate.net This is particularly important for understanding how the solvent influences reactivity. The simulations can also probe intermolecular interactions in more complex systems, such as self-aggregation or the formation of adducts. researchgate.net

For instance, MD simulations have been used to characterize the balance of intermolecular forces, including π-π stacking and hydrogen bonding, in the self-assembly of supramolecular structures. nih.gov Although not directly on this compound, these studies on related systems demonstrate the potential of MD to elucidate the forces governing the formation of larger assemblies. nih.gov The calculation of radial distribution functions (RDFs) from MD trajectories can provide detailed information about the local structure and packing of molecules. techscience.com

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a cornerstone for elucidating the detailed mechanisms of reactions catalyzed or mediated by this compound and its analogs. scholaris.cascholaris.ca These studies often combine DFT calculations for stationary points (reactants, intermediates, transition states, and products) with other techniques to map out the entire reaction pathway. chemrxiv.org

A prominent example is the elucidation of mechanisms for hydrosilylation reactions. researchgate.netrsc.org Computational studies have been crucial in distinguishing between different proposed mechanisms, such as the "silane-activation" pathway versus the "carbonyl-activation" pathway in the hydrosilylation of carbonyl compounds catalyzed by tris(pentafluorophenyl)borane (B72294). researchgate.netrsc.org DFT calculations have shown that the silane-activation mechanism, involving the formation of a borane-silane adduct, is often lower in energy. researchgate.netrsc.org

Similarly, computational modeling has been applied to understand the mechanism of C-O bond cleavage reactions, deoxygenation of alcohols and amides, and various C-C and C-N bond-forming reactions. rsc.orgresearchgate.net The models can reveal the role of the borane as a Lewis acid catalyst, its interaction with substrates and reagents, and the nature of key intermediates like ion pairs or borohydride (B1222165) species. rsc.orgresearchgate.net For instance, in the deoxygenation of alcohols, a proposed mechanism involves the association of the borane with a hydrosilane to form an adduct, which is then attacked by the substrate. rsc.org

These computational investigations not only explain experimental observations but also provide predictive power for designing new catalysts and reactions. scholaris.ca

Prediction of Novel Reactivity and Adduct Stability

Computational methods are increasingly used not just to explain known chemistry but also to predict novel reactivity and the stability of yet-to-be-synthesized adducts of this compound and related compounds. acs.org

By calculating the thermodynamics and kinetics of hypothetical reaction pathways, researchers can identify promising new transformations. For example, DFT calculations can be used to screen potential substrates for a known catalytic cycle or to explore entirely new types of reactions that might be feasible with a given borane catalyst. scholaris.ca The Lewis acidity of the borane can be computationally "tuned" by changing the substituents on the phenyl rings, and the effect on reactivity can be predicted. researchgate.net

The stability of Lewis acid-base adducts is another area where computational prediction is highly valuable. rsc.org The binding energy of this compound with a range of Lewis bases can be calculated to predict which adducts will be stable enough to be isolated or to participate in a reaction. rsc.org This is particularly relevant in the context of Frustrated Lewis Pairs (FLPs), where the steric bulk around the boron and the Lewis base prevents strong adduct formation, leading to unique reactivity. rsc.org Computational studies can predict the degree of "frustration" and the potential for the FLP to activate small molecules. rsc.org

For instance, computational studies on substituted borazines have predicted their potential as receptors for fluoride ions, with the binding affinity being tunable by the nature and number of substituents. researchgate.net Such predictive studies guide synthetic efforts towards new functional molecules and materials.

Structure Reactivity Relationships in Halogenated Triarylboranes

Steric and Electronic Effects of Para-Chloro Substituents on Boron Reactivity

The substitution of chlorine atoms at the para position of the three phenyl rings in Tris(4-chlorophenyl)borane significantly modulates the reactivity of the boron center. This modulation arises from a combination of electronic and steric effects.

Electronic Effects: The chlorine atom exerts two opposing electronic influences: the inductive effect (-I) and the resonance effect (+R).

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the phenyl ring through the sigma bond framework. This electron-withdrawing effect is transmitted to the boron atom, depleting its electron density and increasing its electrophilicity. A more electrophilic boron center results in a stronger Lewis acid.

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the pi-system of the phenyl ring. This effect donates electron density to the ring and, subsequently, to the boron atom, which would decrease Lewis acidity.

In the case of halogens, the inductive effect is dominant over the resonance effect. Consequently, the net electronic impact of the para-chloro substituents is the withdrawal of electron density from the boron atom. This enhances the Lewis acidic character of this compound compared to the non-halogenated triphenylborane (B1294497).

Steric Effects: The placement of substituents at the para position ensures they are distant from the boron center. As a result, the steric hindrance around the vacant p-orbital of the boron atom is minimal. This steric accessibility allows the Lewis acidic site to readily interact with a wide range of Lewis bases and substrates, which is a crucial feature for its catalytic applications. The primary role of the para-chloro group is, therefore, electronic modulation rather than steric influence. scispace.com

Comparison of Positional Isomers and Their Impact on Lewis Acidity and Catalysis

The position of the chloro substituent on the phenyl ring—whether ortho, meta, or para—has a profound impact on the Lewis acidity and catalytic utility of the resulting tris(chlorophenyl)borane isomer. This is because the electronic and steric effects exerted by the substituent are highly dependent on its proximity to the boron center. scispace.com

Computational studies on analogous tris(fluorophenyl)boranes, which follow similar principles, reveal a clear relationship between substituent position and Lewis acidity. nih.gov

Ortho Isomers: Substitution at the ortho position places the electron-withdrawing halogen closest to the boron atom. This proximity maximizes the inductive electron withdrawal, leading to the highest increase in Lewis acidity among the isomers. However, this position also introduces significant steric bulk directly around the boron center, which can hinder the approach of Lewis bases and substrates, a phenomenon known as steric shielding. nih.govresearchgate.net

Meta Isomers: The meta position offers a balance. The inductive effect is still effective at increasing Lewis acidity, though less potent than from the ortho position. Crucially, steric hindrance around the boron center is substantially reduced compared to the ortho isomer.

Para Isomers: As discussed, the para position has the weakest inductive influence on the boron center due to its greater distance. nih.gov This results in a more moderate Lewis acidity compared to the ortho and meta isomers. However, it offers the most sterically accessible boron center.

This trade-off between electronic enhancement and steric hindrance is critical in catalysis. While an ortho-substituted borane (B79455) might be the strongest Lewis acid, its catalytic activity could be diminished if the active site is too crowded. researchgate.net Conversely, a para-substituted borane like this compound provides good Lewis acidity with high accessibility, making it an effective catalyst for various transformations. univaq.it

Table 1: Influence of Substituent Position on Triarylborane Properties
Isomer PositionRelative Lewis Acidity (Electronic Effect)Steric Hindrance at Boron CenterGeneral Impact on Catalysis
OrthoHighestHighestPotentially high activity, but may be limited by substrate size. Favorable for Frustrated Lewis Pair (FLP) chemistry.
MetaIntermediateLowGood balance of high Lewis acidity and accessibility.
ParaModerateLowestEffective for a broad range of substrates due to high accessibility of the catalytic site.

Rational Design Principles for Tuning this compound Properties

The structure-property relationships observed in halogenated triarylboranes allow for the rational design of new borane catalysts with tailored properties. The goal is to fine-tune the Lewis acidity and steric environment to optimize performance for a specific chemical reaction. scispace.comrsc.org

Key design principles include:

Modulating Lewis Acidity: The primary method for tuning Lewis acidity is by altering the number and nature of electron-withdrawing groups on the aryl rings. To increase the acidity of this compound, one could introduce additional chloro substituents (e.g., creating dichlorophenyl derivatives) or replace chlorine with the more electronegative fluorine. The choice of position (ortho, meta, or para) allows for fine-control over the magnitude of this electronic enhancement. scispace.comunivaq.it

Controlling Steric Accessibility: The steric environment around the boron atom can be systematically adjusted. While para substitution provides an open coordination site, introducing bulky substituents at the ortho positions can create a sterically encumbered Lewis acid. Such hindered boranes are less likely to form classical Lewis acid-base adducts and are key components in Frustrated Lewis Pair (FLP) chemistry, which enables unique reactivity like the activation of small molecules. scispace.com

Balancing Steric and Electronic Effects: The most effective design strategy often involves finding an optimal balance between maximizing Lewis acidity and maintaining sufficient steric accessibility for the target substrate. For instance, if a reaction requires a very strong but unhindered Lewis acid, using multiple electron-withdrawing groups at the meta and para positions would be a more effective strategy than placing them at the sterically demanding ortho positions. This allows for the creation of highly electrophilic boron centers that remain accessible for catalysis. researchgate.net

By applying these principles, chemists can move beyond simply using existing boranes and instead design next-generation catalysts with properties precisely engineered for specific applications. researchgate.net

Emerging Applications and Future Research Directions

Advanced Materials Science Applications (e.g., Optoelectronic Materials, N-type Materials)

The inherent electron-deficient nature of triarylboranes, due to the vacant p-orbital on the boron atom, makes them strong electron acceptors. mdpi.com This characteristic is fundamental to their application in advanced materials, particularly in the realm of optoelectronics. Triarylboranes are investigated for their utility as emitters and electron transporters in devices like Organic Light Emitting Diodes (OLEDs). mdpi.com The incorporation of such molecules can enhance the performance of these devices by facilitating charge transport and influencing the emissive properties of the material. mdpi.com

While specific research on the optoelectronic properties of Tris(4-chlorophenyl)borane is not extensively documented, the general principles governing triarylboranes provide a strong basis for its potential in this field. The electron-withdrawing chlorine atoms on the phenyl rings are expected to modulate the electronic properties of the boron center, influencing the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This tuning of the electronic structure is a key strategy in designing materials for optoelectronic applications. mdpi.com

Furthermore, the development of n-type organic semiconductors is crucial for the advancement of organic electronics. acs.org These materials, which facilitate the transport of negative charge carriers (electrons), are often created by "doping" a semiconductor with a suitable electron-accepting molecule. acs.org Strong Lewis acids, a category to which triarylboranes belong, are promising as n-type dopants. tcichemicals.comnsf.gov Tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), a well-studied analogue, has demonstrated utility as a dopant for organic semiconductors. tcichemicals.comrsc.org Given its Lewis acidic nature, this compound could potentially function in a similar capacity, opening up avenues for its use in organic field-effect transistors (OFETs) and other electronic devices.

Future research should focus on the synthesis and characterization of novel materials incorporating this compound to experimentally validate these potential applications. The table below outlines key properties of related triarylboranes used in materials science, providing a comparative framework for future studies on this compound.

Compound NameApplication/PropertyReference
Tris(pentafluorophenyl)boranen-type dopant in organic electronics. tcichemicals.comrsc.org
Triarylborane derivativesEmitters and electron transporters in OLEDs. mdpi.com
Boron-doped nanographenesTunable electronic structure for semiconductor applications. acs.org

Novel Catalytic Pathways and Cascade Reactions

The Lewis acidity of this compound underpins its potential as a catalyst in organic synthesis. Lewis acids can activate substrates and facilitate a wide range of chemical transformations. While the catalytic activity of this compound is an identified area of application, specific examples of its use in novel catalytic pathways and cascade reactions are still emerging.

Cascade reactions, where multiple chemical transformations occur in a single pot, are highly desirable from a green chemistry perspective as they reduce waste and improve efficiency. acs.org Boron-based Lewis acids, particularly Tris(pentafluorophenyl)borane, have been successfully employed as catalysts in various cascade reactions. thieme-connect.demdpi.com These reactions often involve the activation of carbonyl compounds, imines, or other functional groups to initiate a sequence of bond-forming events. rsc.org

For example, B(C6F5)3 has been shown to catalyze the formal cyanoalkylation of indoles with cyanohydrins, a process that involves multiple steps including the in-situ generation of reactants. thieme-connect.de It has also been used in deoxygenation reactions and the synthesis of complex heterocyclic structures. rsc.orgnih.gov The ability of this compound to act as a Lewis acid suggests its potential to catalyze similar transformations. The electron-withdrawing chloro substituents are expected to enhance the Lewis acidity of the boron center, a key factor in catalytic efficacy.

Future research should systematically investigate the catalytic activity of this compound in a variety of organic reactions, particularly those that can be designed as cascade processes. A comparative study with other halogenated triarylboranes, such as those listed in the table below, would be instrumental in delineating its unique catalytic profile.

CatalystReaction TypeReference
Tris(pentafluorophenyl)boraneFormal cyanoalkylation of indoles thieme-connect.de
Tris(pentafluorophenyl)boraneDeoxygenation of alcohols and ethers nih.gov
Tris(2,4,6-trifluorophenyl)boraneHydroboration of unsaturated bonds arabjchem.org
Bis(2-chlorophenyl)borinic acidReduction of tertiary amides nih.gov

Development of Hybrid Systems and Multi-Component Catalysis

The concept of hybrid catalytic systems, where multiple catalytic species work in concert to achieve a desired transformation, is a rapidly developing area of research. These systems can enable reactions that are not possible with a single catalyst and can lead to enhanced selectivity and efficiency. The integration of this compound into such systems is a promising avenue for future exploration.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a cornerstone of modern synthetic chemistry due to their high atom economy and efficiency. tcichemicals.commdpi.com The use of Lewis acid catalysts is common in MCRs to activate one or more of the reacting partners. tcichemicals.com While there are reports of using tris(pentafluorophenyl)borane in MCRs, the application of this compound in this context is yet to be extensively reported. tcichemicals.com

Hybrid systems can also involve the combination of a molecular catalyst, such as this compound, with a solid support or another metal catalyst. For instance, polymeric supports can be used to immobilize catalysts, facilitating their recovery and reuse. beilstein-journals.org There is potential to develop hybrid materials where this compound or a derivative is incorporated into a polymer matrix, creating a recyclable Lewis acid catalyst.

Future research in this area could focus on:

Screening this compound as a catalyst in a variety of known multi-component reactions.

Developing novel hybrid catalytic systems that combine this compound with other catalysts (e.g., transition metals, organocatalysts) to achieve new synthetic transformations.

Investigating the immobilization of this compound on solid supports to create robust and recyclable catalysts.

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a focus on reducing waste, improving energy efficiency, and using renewable resources. The integration of catalysts like this compound with sustainable technologies such as flow chemistry represents a significant step in this direction.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, better process control, and potential for facile scaling-up. cardiff.ac.uk It has been noted that the industrial production of this compound can involve the use of continuous flow reactors. This suggests that the synthesis of the compound itself can be aligned with green chemistry principles.

Furthermore, the use of this compound as a catalyst in flow reactors is a logical extension. This approach would not only capitalize on the benefits of flow chemistry for the reaction being catalyzed but also allow for the potential immobilization of the catalyst in a packed-bed reactor, enabling its continuous reuse and minimizing waste. Microwave irradiation is another enabling technology that can be used to accelerate reactions and improve yields, and its combination with borane (B79455) catalysis has been explored for other compounds.

The future of sustainable synthesis involving this compound could involve:

The development of efficient and scalable continuous flow processes for the synthesis of this compound itself.

The design of flow-based catalytic systems utilizing this compound for a range of organic transformations.

The exploration of microwave-assisted reactions catalyzed by this compound to reduce reaction times and energy consumption.

By focusing on these emerging applications and future research directions, the scientific community can continue to unlock the potential of this compound as a valuable tool in both materials science and synthetic chemistry.

Q & A

Q. What are the standard synthetic routes for preparing Tris(4-chlorophenyl)borane, and how are impurities monitored during synthesis?

this compound is typically synthesized via the reaction of 4-chlorophenyl Grignard reagents with boron halides under inert conditions. Key steps include stoichiometric control to avoid over-substitution and rigorous purification via sublimation or recrystallization. Impurity profiles (e.g., unreacted starting materials or partially substituted byproducts) are monitored using multinuclear NMR (e.g., 11^{11}B NMR for boron speciation) and mass spectrometry .

Q. How is the Lewis acidity of this compound quantified, and how does it compare to fluorinated analogs?

Lewis acidity is measured experimentally using the Gutmann-Beckett method, which employs 31^{31}P NMR to track the coordination-induced shift of triethylphosphine oxide (Et3_3PO). Comparative studies with fluorinated analogs (e.g., B(C6_6F5_5)3_3) show that electron-withdrawing substituents (e.g., -F) enhance acidity, while -Cl groups in this compound result in moderate acidity due to weaker inductive effects. Theoretical calculations (e.g., fluoride ion affinity) complement experimental data .

Q. What catalytic applications are most commonly reported for this compound, and what substrates are typically used?

The compound is primarily used in hydroboration and frustrated Lewis pair (FLP) catalysis. For example, it facilitates 1,2-hydroboration of aldehydes, ketones, and imines. Substrate scope limitations (e.g., poor activity with alkenes/alkynes under thermal conditions) have been noted, prompting exploration of activation strategies like microwave irradiation or photoexcitation .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the catalytic efficiency of this compound in hydroboration?

Polar aprotic solvents (e.g., THF, DCM) enhance borane solubility and stabilize zwitterionic intermediates in FLP systems. Elevated temperatures (60–100°C) improve reaction rates but may promote side reactions (e.g., borane decomposition). Controlled studies using kinetic profiling (e.g., in situ IR or 11^{11}B NMR) are critical to optimize conditions while minimizing degradation .

Q. What strategies address contradictory reports on the catalytic activity of this compound in alkene hydroboration?

Discrepancies often arise from differences in substrate steric bulk, borane purity, or activation methods. For instance, microwave irradiation (e.g., 100°C, 150 W) enhances reactivity by promoting borane-substrate preorganization, as demonstrated in fluorinated analogs. Systematic benchmarking against B(C6_6F5_5)3_3 under identical conditions can clarify structure-activity relationships .

Q. How does the electronic and steric profile of this compound impact its performance in polymer doping compared to fluorinated boranes?

In polymer doping (e.g., for organic thin-film transistors), this compound exhibits weaker Lewis acidity than B(C6_6F5_5)3_3, leading to lower doping efficiency. However, its larger steric bulk may reduce aggregation in polymer matrices. Comparative studies using UV-vis-NIR spectroscopy and conductivity measurements are essential to balance electronic and morphological effects .

Q. What advanced characterization techniques resolve ambiguities in borane-substrate adduct formation?

X-ray crystallography and DFT calculations are pivotal for elucidating adduct geometry and bonding. For example, XRD of this compound-imine adducts reveals B–N bond lengths and non-covalent interactions (e.g., π-stacking). Transient absorption spectroscopy can probe excited-state dynamics in photoactivated systems .

Methodological Considerations

Q. How are computational methods (e.g., DFT) integrated with experimental data to predict this compound reactivity?

Density Functional Theory (DFT) calculates key parameters like HOMO-LUMO gaps, Fukui indices, and transition-state barriers. These are validated against experimental kinetic data (e.g., Eyring plots) and spectroscopic trends (e.g., 11^{11}B NMR shifts). Such synergy aids in rational catalyst design .

Q. What protocols ensure reproducibility in measuring borane stability under catalytic conditions?

Accelerated stability tests (e.g., prolonged heating in solvent) coupled with periodic 11^{11}B NMR analysis track borane decomposition. Argon glovebox techniques prevent moisture/oxygen interference. Reporting detailed experimental parameters (e.g., microwave power settings, solvent drying methods) is critical for replication .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the hydrolytic stability of this compound?

Variability arises from differences in sample handling (e.g., trace water content) or measurement techniques (e.g., static vs. dynamic NMR). Controlled hydrolysis experiments with Karl Fischer titration for water quantification and 19^{19}F NMR (for fluorinated analogs) provide standardized stability benchmarks .

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